molecular formula C10H14N4O2 B1450885 3-Methyl-1-(5-nitropyridin-2-yl)piperazine CAS No. 773879-30-4

3-Methyl-1-(5-nitropyridin-2-yl)piperazine

Cat. No. B1450885
M. Wt: 222.24 g/mol
InChI Key: XYMPRRMVLJQEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-1-(5-nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is also known by other synonyms such as “3-Methyl-1-(5-nitro-2-pyridinyl)piperazine” and "Piperazine, 3-methyl-1-(5-nitro-2-pyridinyl)-" .


Synthesis Analysis

The synthesis of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” involves the reaction of 2-Chloro-5-nitropyridine and 2-Methylpiperazine . The reaction is exothermic and requires cooling with ice . The reaction mixture is stirred for 1 hour while cooling with ice and then stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” consists of a piperazine ring substituted with a methyl group at one nitrogen atom and a 5-nitropyridin-2-yl group at the other nitrogen atom .


Physical And Chemical Properties Analysis

The melting point of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” is reported to be between 107-109°C . Other physical and chemical properties such as boiling point and density are not specified in the search results.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

3-Methyl-1-(5-nitropyridin-2-yl)piperazine derivatives have been studied for their antibacterial and cytotoxic activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker exhibited potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds showed significant biofilm inhibition activities and exhibited inhibitory activities against MurB enzyme, an essential component in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Leishmanicidal Activity

Piperazine derivatives have also been evaluated for their leishmanicidal activity. A study on 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles, which include a piperazine analog, demonstrated strong leishmanicidal activity against Leishmania major promastigotes (Foroumadi et al., 2005).

Serotonin 5-HT1A Receptor Antagonism

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a derivative of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine, have been developed as PET tracers of serotonin 5-HT1A receptors. These compounds have shown potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antidepressant and Antianxiety Activities

Compounds containing the 3-Methyl-1-(5-nitropyridin-2-yl)piperazine structure have been synthesized with potential antidepressant and antianxiety activities. These compounds showed significant effects in reducing immobility times and demonstrating antianxiety activity in behavioral tests on albino mice (Kumar et al., 2017).

GABA-A Receptor Modulation

N-substituted 3-(2-piperazin-1-yl-2-oxoethyl)-2-(pyridin-2-yl)iso-indolin-1-ones, including derivatives with a 3-Methyl-1-(5-nitropyridin-2-yl)piperazine structure, have been synthesized for modulation of GABA-A receptor function. These compounds were tested for their effects on GABA-activated chloride currents in rat cerebellar granule cells (Di Mola et al., 2016).

Anti-inflammatory Activity

A novel set of compounds including 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanon have been synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant membrane stabilization and in vivo anti-inflammatory effects in rat models (Ahmed, Molvi, & Khan, 2017).

properties

IUPAC Name

3-methyl-1-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMPRRMVLJQEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657392
Record name 3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(5-nitropyridin-2-yl)piperazine

CAS RN

773879-30-4
Record name 3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

872 mg (6.31 mmol) of potassium carbonate were added to a solution of 500 mg (3.15 mmol) of 2-chloro-5-nitropyridine in 7 ml of dimethylformamide. After that, a solution of 350 mg (3.32 mmol) of 2-methylpiperazine in 3 ml of dimethylformamide was slowly added dropwise to the reaction mixture while cooling with ice (exothermic reaction). The reaction mixture was stirred for 1 hour while cooling with ice and then stirred overnight at room temperature. After the solvent had been evaporated to dryness, the residue was taken up in water and this mixture was extracted three times with diethyl ether. The combined organic phases were dried over sodium sulfate, filtered and evaporated to dryness, with 3-methyl-1-(5-nitropyridin-2-yl)piperazine (Yield: 650 mg, 89% of theory) being obtained.
Quantity
872 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-(5-nitropyridin-2-yl)piperazine

Citations

For This Compound
1
Citations
L Xing, T Jing, J Zhang, M Guo, X Miao, F Jiang… - Bioorganic …, 2018 - Elsevier
Aiming to develop promising ALK inhibitors, two series of N 2 -(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives (22a-x and 23a-d) were designed according …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.